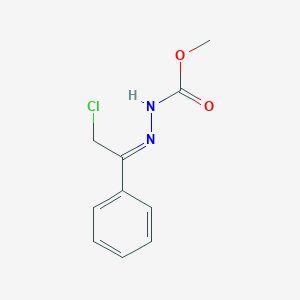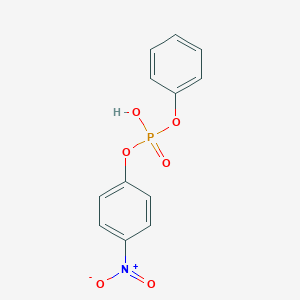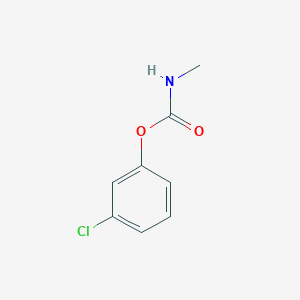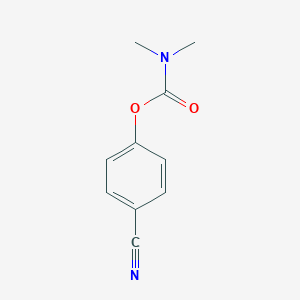
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate, also known as Methyl Clomazone, is a chemical compound that belongs to the family of hydrazines. It is widely used in the field of agricultural research as a herbicide due to its ability to selectively control the growth of weeds in crops.
作用机制
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been found to have a low toxicity to mammals. However, it can cause eye and skin irritation upon contact. The compound is rapidly metabolized and excreted in the urine. In plants, the compound causes chlorosis and necrosis, leading to the death of the plant.
实验室实验的优点和局限性
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to control the growth of weeds in crops without harming the crop itself. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone. One area of interest is the development of new formulations that improve the solubility and efficacy of the compound. Another area of interest is the study of the compound's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone as a tool for studying the biosynthesis of carotenoids in non-plant organisms.
合成方法
The synthesis of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone involves the reaction of 2-chloro-1-phenylethylidene hydrazinecarboxylate with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained in the form of a yellow solid which is further purified by recrystallization.
科学研究应用
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybean, cotton, and peanuts. The compound has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
methyl N-[(Z)-(2-chloro-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)13-12-9(7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)/b12-9+ |
InChI 键 |
ZQFXUKCVSYCSEQ-FMIVXFBMSA-N |
手性 SMILES |
COC(=O)N/N=C(\CCl)/C1=CC=CC=C1 |
SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
规范 SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)




![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
